

2,5-Dichloropyridin-3-ol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloropyridin-3-ol

Cat. No.: B1311167

[Get Quote](#)

Technical Guide: 2,5-Dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern offers unique electronic and steric properties that make it an attractive scaffold for the synthesis of novel compounds. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and available data on its synthesis and properties, compiled to aid researchers and professionals in drug development and related fields.

Molecular Structure and Formula

The molecular structure of **2,5-Dichloropyridin-3-ol** consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a hydroxyl group at position 3.

Molecular Formula: C₅H₃Cl₂NO[[1](#)]

IUPAC Name: **2,5-dichloropyridin-3-ol**

CAS Number: 53335-73-2[[1](#)]

SMILES String: Oc1cc(Cl)cnc1Cl[[1](#)]

Below is a diagram of the molecular structure of **2,5-Dichloropyridin-3-ol**.

Caption: Molecular structure of **2,5-Dichloropyridin-3-ol**.

Physicochemical Properties

Quantitative data for **2,5-Dichloropyridin-3-ol** is limited. The following table summarizes the available information. For context, data for the related compound 2,5-dichloropyridine is also provided.

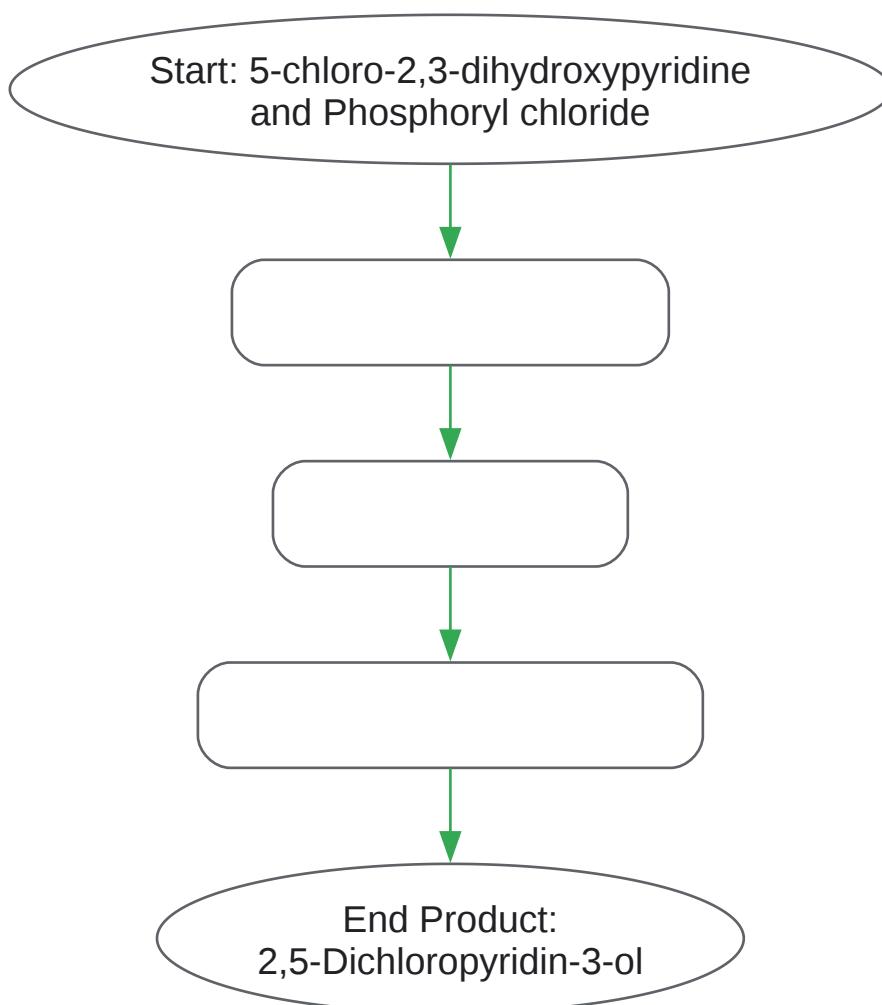
Property	2,5-Dichloropyridin-3-ol	2,5-Dichloropyridine (for comparison)
Molecular Weight	163.99 g/mol [1]	147.99 g/mol
Melting Point	160-161 °C	59-62 °C
Boiling Point	Data not available	190-191 °C [2]
Solubility	Data not available	Sparingly soluble in water [3]
Appearance	Solid [1]	Solid

Experimental Protocols

Synthesis of 2,5-Dichloropyridin-3-ol

A reported synthesis of **2,5-Dichloropyridin-3-ol** involves the reaction of 5-chloro-2,3-dihydroxypyridine with phosphoryl chloride.

Materials:


- 5-chloro-2,3-dihydroxypyridine
- Phosphoryl chloride (POCl_3)
- Ethyl acetate
- Petrol ether

Procedure:

- A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 mL) is heated in a sealed tube at 180 °C overnight.
- After the reaction is complete, the excess phosphoryl chloride is removed by distillation.
- The residue is then purified by chromatography using a mixture of ethyl acetate and petrol ether as the eluent to yield 2,5-dichloro-3-hydroxypyridine.

Yield and Purity: The final product has a melting point of 160-161 °C. Further details on the yield and spectroscopic confirmation were not provided in the available literature.

Below is a workflow diagram for the synthesis of **2,5-Dichloropyridin-3-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2,5-Dichloropyridin-3-ol**.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,5-Dichloropyridin-3-ol** is not readily available in public databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the presence of the electron-withdrawing chlorine atoms and the hydroxyl group.
- ¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and oxygen atoms would show characteristic downfield shifts.
- IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 163.99. A characteristic isotopic pattern for two chlorine atoms would be expected, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.^[4]

Applications in Drug Development and Research

While there is no specific information on the biological activity or direct application of **2,5-Dichloropyridin-3-ol** in drug development, the substituted pyridine scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

The presence of two chlorine atoms and a hydroxyl group on the pyridine ring of **2,5-Dichloropyridin-3-ol** provides multiple sites for further chemical modification. These reactive

sites can be utilized to synthesize a library of derivatives for screening in various biological assays. The chlorine atoms can be displaced through nucleophilic substitution reactions, and the hydroxyl group can be modified through etherification or esterification, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Given the importance of substituted pyridines in medicinal chemistry, **2,5-Dichloropyridin-3-ol** represents a valuable, albeit understudied, building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,5-ジクロロピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,5-Dichloropyridin-3-ol molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311167#2-5-dichloropyridin-3-ol-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com